structural properties of 3-(2-Chloro-4-ethylphenoxy)azetidine
structural properties of 3-(2-Chloro-4-ethylphenoxy)azetidine
An In-depth Technical Guide to the Structural Properties of 3-(2-Chloro-4-ethylphenoxy)azetidine
Abstract
This technical guide provides a comprehensive analysis of the structural and chemical properties of 3-(2-Chloro-4-ethylphenoxy)azetidine, a substituted aryloxyazetidine derivative. Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique three-dimensional structure and their utility as bioisosteric replacements for other saturated heterocycles.[1] This document outlines the compound's chemical identity, a plausible synthetic route, methods for structural elucidation, and key aspects of its reactivity and stability. Given the limited publicly available data for this specific molecule, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
3-(2-Chloro-4-ethylphenoxy)azetidine belongs to the class of 3-aryloxyazetidines. The core structure consists of a four-membered azetidine ring linked via an ether bond at the 3-position to a 2-chloro-4-ethylphenol moiety. The presence of the strained azetidine ring and the substituted aromatic group defines its chemical behavior and potential biological activity.[1][2]
Table 1: Compound Profile and Predicted Physicochemical Properties
| Property | Value / Description | Source / Methodology |
| IUPAC Name | 3-(2-Chloro-4-ethylphenoxy)azetidine | N/A |
| Molecular Formula | C₁₁H₁₄ClNO | Calculated |
| Molecular Weight | 211.69 g/mol | Calculated |
| CAS Number | Not found. Related compounds have been assigned CAS numbers (e.g., 1220028-42-1 for 3-(2-Chloro-5-methylphenoxy)azetidine).[3] | Inferred |
| Physical Form | Likely a solid at room temperature, similar to related compounds like 3-(2,4-Difluoro-phenoxy)-azetidine hydrochloride which is a white solid.[4] | Predicted |
| pKa (of Azetidine N-H) | Estimated 8.0 - 9.0 | Predicted based on typical secondary amines within a strained ring system. |
| LogP (Lipophilicity) | Estimated 2.5 - 3.5 | Predicted using computational methods (e.g., ALOGPS). |
| Aqueous Solubility | Low | Predicted based on LogP and the presence of a large hydrophobic aromatic group. |
Synthesis and Purification
A robust and plausible synthetic route to 3-(2-Chloro-4-ethylphenoxy)azetidine involves a nucleophilic substitution reaction, specifically a Williamson ether synthesis, between an N-protected 3-hydroxyazetidine and 2-chloro-4-ethylphenol, followed by deprotection. This method is a common and effective way to prepare 3-aryloxyazetidines.[1]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3-(2-Chloro-4-ethylphenoxy)azetidine.
Detailed Experimental Protocol
Materials:
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N-Boc-3-hydroxyazetidine
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2-chloro-4-ethylphenol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Trifluoroacetic acid (TFA) or HCl in Dioxane (4M)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes (for chromatography)
Step 1: Synthesis of N-Boc-3-(2-chloro-4-ethylphenoxy)azetidine
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To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 2-chloro-4-ethylphenol (1.1 equivalents) in DMF dropwise.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
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Add a solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in DMF to the reaction mixture.
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Heat the reaction to 60-70 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
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Extract the aqueous mixture with ethyl acetate (3x).
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Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.
Step 2: Deprotection to yield 3-(2-Chloro-4-ethylphenoxy)azetidine
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Dissolve the crude N-Boc protected intermediate from Step 1 in dichloromethane (DCM).
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Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v) or a 4M solution of HCl in dioxane.
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Stir the mixture at room temperature for 2-4 hours, monitoring the removal of the Boc group by TLC or LC-MS.
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Concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the excess acid and liberate the free base.
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Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude final product.
Purification:
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Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to afford the pure 3-(2-Chloro-4-ethylphenoxy)azetidine.
Structural Elucidation and Spectroscopic Analysis
The definitive confirmation of the structure of 3-(2-Chloro-4-ethylphenoxy)azetidine requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons, the ethyl group (a triplet and a quartet), and the aromatic protons. The azetidine protons will likely appear as complex multiplets due to their diastereotopic nature. The proton on the carbon bearing the ether linkage (C3-H) would be shifted downfield.
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¹³C NMR: The carbon NMR spectrum will confirm the total number of unique carbon atoms. Key signals include those for the azetidine ring carbons, the aliphatic carbons of the ethyl group, and the six distinct aromatic carbons. The carbon atom attached to the oxygen (C3 of the azetidine ring) will be significantly downfield.
Mass Spectrometry (MS)
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High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (211.69 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a definitive feature.
Infrared (IR) Spectroscopy
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The IR spectrum would display characteristic absorption bands. Key expected peaks include N-H stretching for the secondary amine of the azetidine ring (around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and a strong C-O-C ether stretching band (around 1200-1250 cm⁻¹).
Reactivity and Stability
Reactivity of the Azetidine Ring
The reactivity of 3-(2-Chloro-4-ethylphenoxy)azetidine is dominated by two features: the nucleophilicity of the secondary amine and the inherent ring strain of the four-membered heterocycle.[2][5]
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N-Functionalization: The nitrogen atom is a nucleophilic center and can readily react with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides to form N-substituted derivatives.
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Ring-Opening Reactions: The azetidine ring possesses significant ring strain (approx. 25 kcal/mol), making it susceptible to ring-opening reactions under certain conditions.[2][5] Activation of the nitrogen, typically by protonation with a Brønsted acid or coordination to a Lewis acid, facilitates nucleophilic attack at one of the ring carbons, leading to cleavage of a C-N bond.[5][6] The regioselectivity of the ring-opening is influenced by the substituents on the ring.[6]
Caption: Reactivity of the azetidine core.
Stability and Storage
3-(2-Chloro-4-ethylphenoxy)azetidine is expected to be a stable compound under standard laboratory conditions. However, as a secondary amine, it can be sensitive to strong oxidizing agents and may be slightly hygroscopic. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place away from light.
Conclusion
While direct experimental data for 3-(2-Chloro-4-ethylphenoxy)azetidine is scarce, its structural properties can be confidently inferred from the well-established chemistry of related 3-aryloxyazetidine derivatives. This guide provides a foundational understanding of its chemical identity, a reliable synthetic strategy, and the expected outcomes of modern spectroscopic characterization. The inherent reactivity of the strained azetidine ring offers opportunities for further chemical modification, making this compound and its analogues valuable building blocks for the development of novel chemical entities in pharmaceutical and materials science research.
References
- Benchchem. An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
- BLDpharm. 3-(2-Chloro-4-(trifluoromethyl)phenoxy)azetidine.
- MilliporeSigma. 3-(2,4-Difluoro-phenoxy)-azetidine hydrochloride.
- NextSDS. 3-(2-Chloro-5-methylphenoxy)azetidine — Chemical Substance Information.
- Ombito, J. O. et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- Smietana, M. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Benchchem. Technical Support Center: Azetidine Ring-Opening Reactions.
